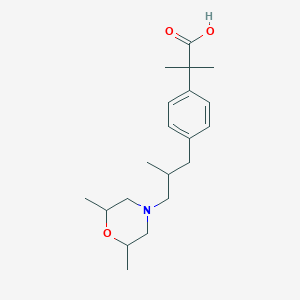
Fenpropimorph carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenpropimorph Acid is a derivative of Fenpropimorph, a morpholine fungicide widely used in agriculture to control fungal pathogens on various crops, including cereals. Fenpropimorph Acid is primarily studied for its role in the degradation and metabolism of Fenpropimorph in environmental and biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Fenpropimorph Acid involves the hydrolysis of Fenpropimorph under acidic or basic conditions. The reaction typically uses acetic acid or sodium hydroxide as the hydrolyzing agent, followed by purification through liquid chromatography .
Industrial Production Methods
Industrial production of Fenpropimorph Acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for hydrolysis, followed by purification using industrial-scale chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Fenpropimorph Acid undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate, Fenpropimorph Acid can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert Fenpropimorph Acid to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring is substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles like halides, under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Fenpropimorph Acid is used in various scientific research applications, including:
Chemistry: Studying the degradation pathways of morpholine fungicides.
Biology: Investigating the metabolic pathways in plants and microorganisms.
Medicine: Exploring potential antifungal properties and effects on sterol biosynthesis.
Industry: Monitoring pesticide residues in agricultural products
Wirkmechanismus
Fenpropimorph Acid exerts its effects by disrupting sterol biosynthesis pathways. It inhibits fungal Δ14 reductases, affecting the synthesis of essential sterols in fungal cell membranes. This disruption leads to impaired cell membrane integrity and function, ultimately causing fungal cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenpropidin: Another morpholine fungicide with similar sterol biosynthesis inhibition properties.
Tridemorph: A fungicide that also targets sterol biosynthesis but with a different chemical structure.
Prochloraz: A fungicide with a broader spectrum of activity, including sterol biosynthesis inhibition.
Uniqueness
Fenpropimorph Acid is unique due to its specific inhibition of fungal Δ14 reductases, making it highly effective against certain fungal pathogens. Its metabolic pathways and degradation products also differ from other similar compounds, providing unique insights into its environmental and biological fate .
Eigenschaften
Molekularformel |
C20H31NO3 |
|---|---|
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
2-[4-[3-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C20H31NO3/c1-14(11-21-12-15(2)24-16(3)13-21)10-17-6-8-18(9-7-17)20(4,5)19(22)23/h6-9,14-16H,10-13H2,1-5H3,(H,22,23) |
InChI-Schlüssel |
OZMMLYFAEKBWEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol](/img/structure/B15125641.png)
![tert-butyl N-[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]carbamate](/img/structure/B15125651.png)
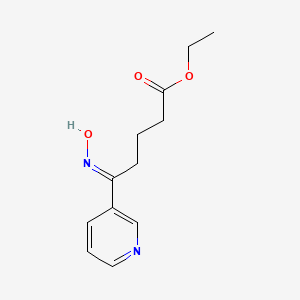


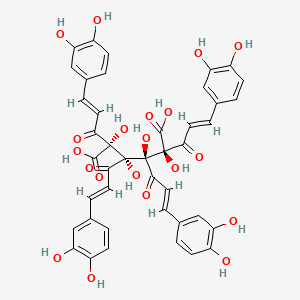
![[5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B15125688.png)
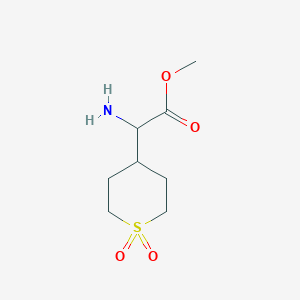
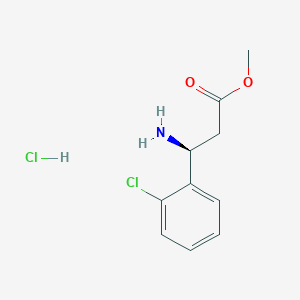
![4-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15125705.png)
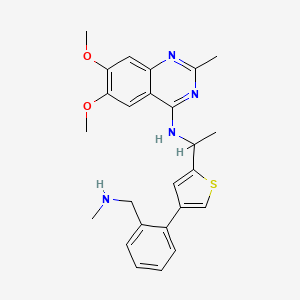
![Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)-](/img/structure/B15125725.png)
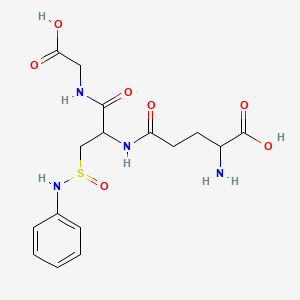
![Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B15125731.png)
